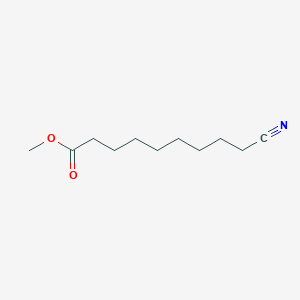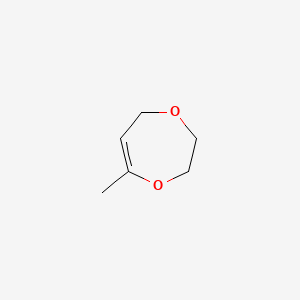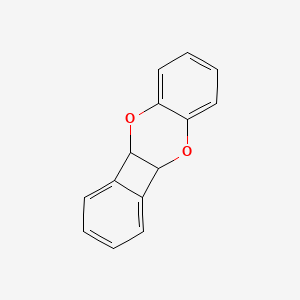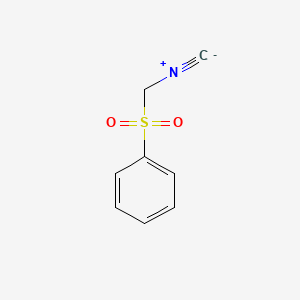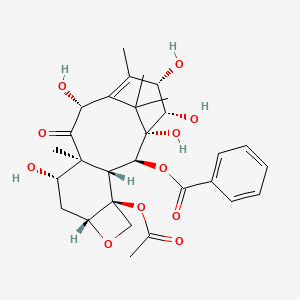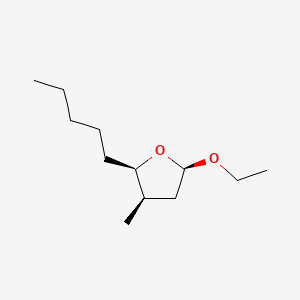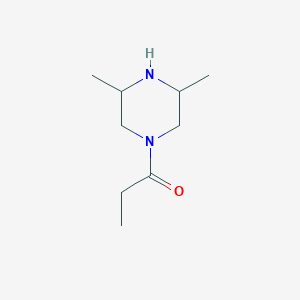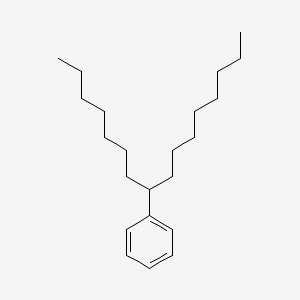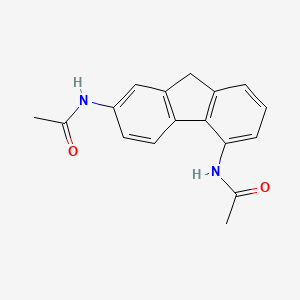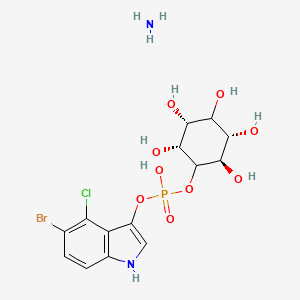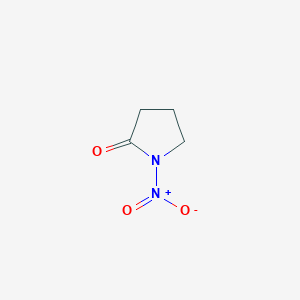
2-Pyrrolidinone,1-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidinone,1-nitro- is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidinone, which is a five-membered lactam. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
準備方法
The synthesis of 2-Pyrrolidinone,1-nitro- can be achieved through several synthetic routes. One common method involves the nitration of pyrrolidinone using nitric acid under controlled conditions. The reaction typically requires a strong acid catalyst and is carried out at low temperatures to prevent decomposition of the product. Industrial production methods often involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity of the compound .
化学反応の分析
2-Pyrrolidinone,1-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of 2-Pyrrolidinone,1-nitro- can yield amine derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: The nitro group in 2-Pyrrolidinone,1-nitro- can be substituted with other functional groups through nucleophilic substitution reactions.
科学的研究の応用
2-Pyrrolidinone,1-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Derivatives of 2-Pyrrolidinone,1-nitro- are explored for their therapeutic potential in treating various diseases.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 2-Pyrrolidinone,1-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities .
類似化合物との比較
2-Pyrrolidinone,1-nitro- can be compared with other similar compounds, such as:
Pyrrolidinone: The parent compound, which lacks the nitro group, has different chemical and biological properties.
Pyrrolidinone derivatives: Compounds with various substituents on the pyrrolidinone ring exhibit diverse activities and applications.
Nitro compounds: Other nitro-containing heterocycles, such as nitropyrroles and nitroimidazoles, have unique properties and uses.
特性
分子式 |
C4H6N2O3 |
|---|---|
分子量 |
130.10 g/mol |
IUPAC名 |
1-nitropyrrolidin-2-one |
InChI |
InChI=1S/C4H6N2O3/c7-4-2-1-3-5(4)6(8)9/h1-3H2 |
InChIキー |
AGQFLZYKXKTYAK-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,N-[1-(3-methylphenyl)-2-propynyl]-](/img/structure/B13818472.png)
![Benzeneethanamine,4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13818478.png)
